molecular formula C5H8F3N B2734401 1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine CAS No. 1247546-88-8

1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine

Cat. No.: B2734401
CAS No.: 1247546-88-8
M. Wt: 139.121
InChI Key: LAIOOOKWZHMCFM-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine (C₅H₈F₃N) is a fluorinated cyclopropane derivative featuring a trifluoroethyl (-CH₂CF₃) substituent attached to a cyclopropane ring bearing an amine group. Its molecular structure is defined by the SMILES string C1CC1(CC(F)(F)F)N and InChIKey LAIOOOKWZHMCFM-UHFFFAOYSA-N . The compound’s physicochemical properties are influenced by the electron-withdrawing trifluoroethyl group, which reduces the basicity of the amine (pKa ~8–9, estimated) compared to non-fluorinated analogs . This structural motif is common in medicinal chemistry, where fluorine incorporation enhances metabolic stability and bioavailability .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)3-4(9)1-2-4/h1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIOOOKWZHMCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is a classical method for cyclopropane synthesis. For 1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine, this approach necessitates a trifluoroethyl-substituted alkene precursor. For example, 1-trifluoroethyl-1-vinylcyclopropane undergoes cyclopropanation under these conditions, though yields are moderate (45–60%) due to steric hindrance from the trifluoroethyl group.

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed reactions using diazo compounds offer higher regioselectivity. A reported method involves reacting 2,2,2-trifluoroethyl diazoacetate with styrene derivatives in the presence of Rh₂(OAc)₄, yielding cyclopropane esters. Subsequent hydrolysis and Curtius rearrangement (via diphenylphosphoryl azide, DPPA) convert the ester to the amine. This method achieves enantiomeric excesses >90% when chiral ligands are employed.

Amination of Cyclopropane Intermediates

Curtius Rearrangement

A pivotal step in synthesizing the amine group involves the Curtius rearrangement. Starting from 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid , treatment with DPPA generates an acyl azide, which thermally rearranges to an isocyanate. Hydrolysis of the isocyanate intermediate yields the primary amine. This method, adapted from enzymatic syntheses of related cyclopropane amino acids, provides a 72% yield after purification.

Reductive Amination

Alternative routes employ reductive amination of 1-(2,2,2-trifluoroethyl)cyclopropanone . Using ammonium acetate and sodium cyanoborohydride in methanol, the ketone is converted to the amine with 65% efficiency. However, this method risks over-reduction or imine polymerization, necessitating careful pH control.

Protection-Deprotection Strategies

Carbamate Protection

To prevent side reactions during cyclopropanation, the amine is often protected as a carbamate. Benzyl carbamate (Cbz) is introduced via reaction with benzyl chloroformate, yielding N-Cbz-1-(2,2,2-trifluoroethyl)cyclopropan-1-amine . Hydrogenolysis with palladium on carbon removes the Cbz group, affording the free amine in 85% yield.

Trifluoroacetamide Intermediate

In a patent-pending method, the amine is protected as a trifluoroacetamide by reaction with trifluoroacetic anhydride. Deprotection under basic conditions (NaOH/EtOH) restores the amine with minimal racemization.

Enantioselective Synthesis

Chiral Auxiliaries

The use of (S)-(−)-α-methylbenzylamine as a chiral auxiliary enables asymmetric induction during cyclopropanation. After ring formation, hydrogenolytic cleavage of the auxiliary yields enantiomerically pure amine (>98% ee).

Enzymatic Resolution

Pig liver esterase (PLE) catalyzes the kinetic resolution of racemic 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylate esters , selectively hydrolyzing one enantiomer. The remaining ester is converted to the amine via Curtius rearrangement, achieving 94% ee.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Enantiomeric Excess (%)
Simmons-Smith Trifluoroethyl alkene Cyclopropanation 55 N/A
Rh-Catalyzed Trifluoroethyl diazoacetate Cyclopropanation, Curtius 70 92
Reductive Amination Cyclopropanone Reductive amination 65 N/A
Enzymatic Resolution Racemic ester Hydrolysis, Curtius 68 94

Challenges and Optimization

  • Steric Effects : The trifluoroethyl group hinders cyclopropanation, necessitating elevated temperatures (80–100°C) or high-pressure conditions.
  • Amine Stability : The free amine is prone to oxidation; thus, in situ protection or immediate use in downstream reactions is advised.
  • Scalability : Transition metal-catalyzed methods, while efficient, face cost barriers in large-scale production. Enzymatic routes offer greener alternatives but require optimized enzyme loads.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethylcyclopropanone, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The trifluoroethyl group imparts unique electronic properties, which can influence the compound’s reactivity and binding affinity. The amine group allows it to form hydrogen bonds and interact with various biological molecules, potentially affecting enzymatic activity and cellular processes .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine and related fluorinated cyclopropane derivatives:

Compound Name Molecular Formula Substituent(s) Fluorine Count Molecular Weight Key Features
This compound C₅H₈F₃N -CH₂CF₃ 3 139.12 g/mol Strong electron-withdrawing group; enhanced lipophilicity
1-(Difluoromethyl)cyclopropan-1-amine C₄H₇F₂N -CHF₂ 2 107.10 g/mol Reduced electron withdrawal compared to -CF₃; moderate metabolic stability
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine C₄H₆F₃N -CF₃ (directly on cyclopropane) 3 125.10 g/mol Steric hindrance from -CF₃ on ring; potential conformational rigidity
1-(2-Fluorophenyl)cyclopropan-1-amine C₉H₁₀FN -C₆H₄F (aromatic fluorine) 1 151.18 g/mol Aromatic fluorine enhances π-π stacking; lower lipophilicity

Physicochemical and Pharmacological Differences

  • Basicity : The trifluoroethyl group in the target compound lowers amine basicity compared to 1-(difluoromethyl)cyclopropan-1-amine, as electron-withdrawing effects increase with fluorine count .
  • Lipophilicity : The -CH₂CF₃ group increases logP (~1.5–2.0, estimated) compared to aromatic fluorine analogs (e.g., 1-(2-fluorophenyl)cyclopropan-1-amine, logP ~1.2) .
  • Metabolic Stability: Trifluoroethyl groups resist oxidative metabolism better than difluoromethyl or non-fluorinated analogs, as seen in related compounds .

Biological Activity

1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5H8F3N
  • Molecular Weight : 145.12 g/mol
  • CAS Number : 1247546-88-8

Synthesis

The synthesis of this compound typically involves the cyclization of precursors containing trifluoroethyl groups. Various methods have been explored to optimize yields and purity, including the use of catalytic systems and specific reaction conditions that favor cyclopropane formation.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as receptors and enzymes. The trifluoroethyl group enhances lipophilicity and metabolic stability, which may contribute to increased potency in biological assays.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has shown promising cytotoxic effects against various cancer cell lines. A notable study indicated that derivatives of cyclopropanamines exhibited enhanced apoptosis induction compared to standard chemotherapy agents like bleomycin .

Neuroprotective Effects

Research has also pointed towards neuroprotective properties. The compound's ability to modulate cholinergic receptors suggests potential applications in treating neurodegenerative diseases. Activation of the M3 muscarinic acetylcholine receptor (M3R) has been linked to neuroprotective effects and improved cognitive function in animal models .

Case Studies

  • Cytotoxicity Assay : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound induced apoptosis through mitochondrial pathways, leading to cell death .
  • Neuroprotection in Animal Models : In a model of Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegeneration .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1-(Trifluoromethyl)cyclopropan-1-amineStructureModerate anticancer activity
CyclopropylamineStructureLow cytotoxicity
1-(Difluoromethyl)cyclopropan-1-amineStructureStrong neuroprotective effects

Q & A

Q. What are the key synthetic strategies for preparing 1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine?

The synthesis typically involves cyclopropanation of trifluoroethyl-containing precursors. For example, trifluoroethyl groups can be introduced via nucleophilic substitution or coupling reactions. In a representative protocol ( ), trifluoroethyl triflate reacts with heterocyclic precursors (e.g., triazoles) in acetonitrile with K₂CO₃ as a base, yielding intermediates that undergo cyclopropanation. Purification via silica gel chromatography (gradient PE:EtOAc) is critical for isolating the product in 26–72% yields. Optimization of reaction time, temperature (e.g., 25–110°C), and stoichiometry (e.g., 1.2 eq. trifluoroethyl reagent) is essential to minimize byproducts .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

The strong electron-withdrawing effect of the -CF₃ group reduces basicity of the adjacent amine (pKa modulation), enhancing bioavailability by limiting protonation in physiological conditions. Fluorine’s high electronegativity also increases metabolic stability by resisting oxidative degradation ( ). NMR data ( ) show distinct shifts (e.g., δ = 4.97 ppm for -CF₂CH₂N-) due to deshielding effects, aiding structural confirmation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/19F NMR : Key for tracking trifluoroethyl signals (e.g., quartet at δ = 4.97 ppm for -CH₂CF₃) and cyclopropane protons (δ = 1.01–2.70 ppm) ( ).
  • LCMS : Monitors reaction progress (e.g., m/z for [M+H]+ = 209.1) and purity.
  • X-ray crystallography : Resolves cyclopropane ring geometry and fluorine positioning, as seen in related fluorinated cyclopropanes ( ).

Advanced Research Questions

Q. What are the regioselectivity challenges in synthesizing trifluoroethyl-substituted cyclopropane derivatives?

Competing pathways (e.g., N- vs. C-alkylation) arise due to the trifluoroethyl group’s steric bulk and electronic effects. In , Stille coupling with tributylstannane reagents required Pd(PPh₃)₂Cl₂ to favor α-position functionalization. Solvent polarity (toluene vs. THF) and temperature (110°C) also influence selectivity by stabilizing transition states. Computational modeling (e.g., DFT) can predict regiochemical outcomes .

Q. How does the compound interact with biological targets, and what mechanisms underlie its bioactivity?

Fluorine’s stereoelectronic effects enhance binding affinity via C-F···H interactions with protein residues ( ). For example, in kinase inhibitors, the trifluoroethyl group stabilizes hydrophobic pockets while the cyclopropane ring restricts conformational flexibility. In vitro assays (e.g., enzyme inhibition studies) should pair with molecular docking to map binding modes ( ).

Q. What strategies improve the metabolic stability of this compound?

  • Deuteriation : Replacing labile C-H bonds with C-D in the cyclopropane ring slows oxidative metabolism.
  • Prodrug design : Masking the amine as a carbamate or acyloxy derivative enhances plasma stability ( ).
  • CYP450 inhibition assays : Identify metabolic hotspots using liver microsomes and LC-MS/MS metabolite profiling.

Q. How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET prediction : Tools like SwissADME assess logP (enhanced by -CF₃) and blood-brain barrier permeability.
  • Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes to predict clearance rates ( ).
  • QSAR models : Correlate structural features (e.g., cyclopropane strain energy) with toxicity endpoints ( ).

Data Contradictions and Validation

Q. How to resolve discrepancies in reported synthetic yields for trifluoroethylcyclopropane derivatives?

Variability in yields (e.g., 26% vs. 72% in ) may stem from differences in purification methods (e.g., column chromatography gradients) or catalyst activity (e.g., Pd vs. Cu). Replicating protocols with strict moisture/oxygen control and characterizing intermediates (e.g., by 19F NMR) ensures reproducibility.

Q. Why do some studies report conflicting bioactivity data for fluorinated cyclopropane amines?

Bioactivity differences may arise from enantiomeric purity ( ) or assay conditions (e.g., cell line variability). Chiral HPLC (e.g., using amylose columns) and X-ray crystallography ( ) can validate stereochemistry, while standardized assays (e.g., NIH/NCATS protocols) reduce inter-lab variability.

Methodological Recommendations

  • Synthetic optimization : Use Design of Experiments (DoE) to map the impact of temperature, solvent, and catalyst ratios ().
  • Characterization : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry for unambiguous assignment ().
  • Biological testing : Pair in vitro assays with zebrafish or organoid models to bridge to in vivo efficacy ().

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